REACTION_CXSMILES
|
[CH3:1][C:2]([CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH3:14])[CH:9]=1)([CH2:5][CH3:6])[CH:3]=[O:4].[BH4-].[Na+].Cl>C(O)C>[CH3:1][C:2]([CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH3:14])[CH:9]=1)([CH2:5][CH3:6])[CH2:3][OH:4] |f:1.2|
|
Name
|
2-methyl-2-(3-methylbenzyl)-butyraldehyde
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
CC(C=O)(CC)CC1=CC(=CC=C1)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
by shaking with 2N NaOH and water
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removing the ethanol
|
Type
|
EXTRACTION
|
Details
|
extracted with water
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with solid potassium carbonate
|
Type
|
CUSTOM
|
Details
|
After removing
|
Type
|
DISTILLATION
|
Details
|
the solvent, fractional distillation
|
Type
|
CUSTOM
|
Details
|
20 g of end product were obtained in a temperature range of from 72° C. to 73° C. at 0.12 mbar
|
Name
|
|
Type
|
|
Smiles
|
CC(CO)(CC)CC1=CC(=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |